Zeta-Stat Trisodium Demonstrates >4-Fold Selectivity for PKC-ζ Over PKC-ι in Direct Kinase Assay Comparison
In a direct head-to-head kinase assay, zeta-Stat trisodium demonstrated significant isoform selectivity for PKC-ζ over the closely related atypical PKC family member PKC-ι. At its IC50 concentration of 5 μM, zeta-Stat produced 51% inhibition of PKC-ζ activity, while at a 4-fold higher concentration (20 μM), it achieved only 13% inhibition of PKC-ι [1]. This selectivity profile is critical for studies requiring specific interrogation of PKC-ζ-mediated signaling without confounding effects from PKC-ι inhibition.
| Evidence Dimension | Isoform selectivity (inhibition percentage at specified concentrations) |
|---|---|
| Target Compound Data | 51% inhibition of PKC-ζ at 5 μM; 13% inhibition of PKC-ι at 20 μM |
| Comparator Or Baseline | PKC-ι (closely related atypical PKC family member) |
| Quantified Difference | >4-fold selectivity window: 51% inhibition of target (PKC-ζ) at 5 μM versus only 13% inhibition of off-target (PKC-ι) at 20 μM |
| Conditions | In vitro kinase activity assay using recombinant PKC isoforms |
Why This Matters
This quantifies the isoform selectivity window, enabling researchers to confidently attribute observed cellular effects to PKC-ζ inhibition rather than off-target PKC-ι activity, which is critical for pathway dissection studies.
- [1] Ratnayake WS, Apostolatos CA, Apostolatos AH, Schutte RJ, Huynh MA, Ostrov DA, Acevedo-Duncan M. Oncogenic PKC-ι activates Vimentin during epithelial-mesenchymal transition in melanoma; a study based on PKC-ι and PKC-ζ specific inhibitors. Cell Adh Migr. 2018;12(5):447-463. View Source
